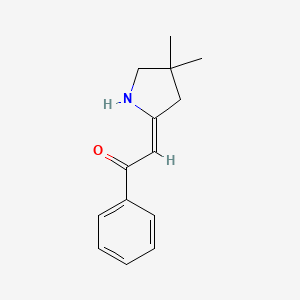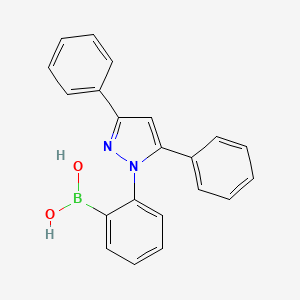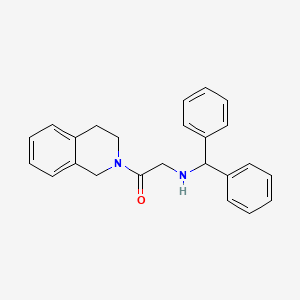
2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that belongs to the class of dihydroisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves the reaction of benzhydrylamine with a suitable dihydroisoquinoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using high-purity starting materials. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The benzhydrylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antifungal or antibacterial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds share a similar dihydroisoquinoline core but differ in the substituents on the phenyl ring.
2-aryl-7,8-dimethoxy-3,4-dihydroisoquinolin-2-ium salts: These compounds have additional methoxy groups, which can influence their chemical and biological properties.
Uniqueness
2-(Benzhydrylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to its specific combination of benzhydrylamino and dihydroisoquinolinyl groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
827310-13-4 |
|---|---|
Molecular Formula |
C24H24N2O |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-(benzhydrylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C24H24N2O/c27-23(26-16-15-19-9-7-8-14-22(19)18-26)17-25-24(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-14,24-25H,15-18H2 |
InChI Key |
MXPZJSVEERAKPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CNC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



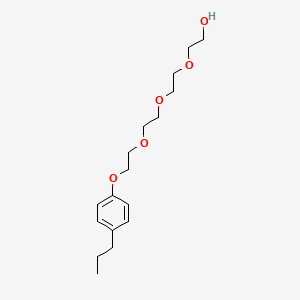
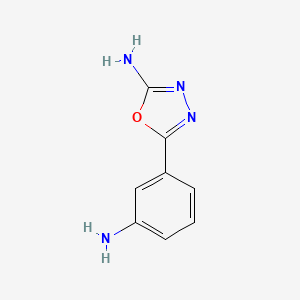
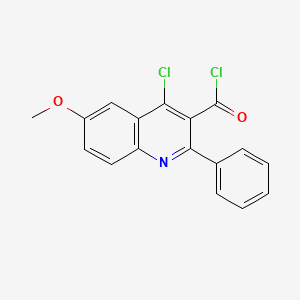
![5-(4-Ethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15210630.png)
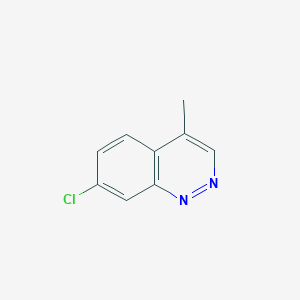
![N-(4-Aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210652.png)

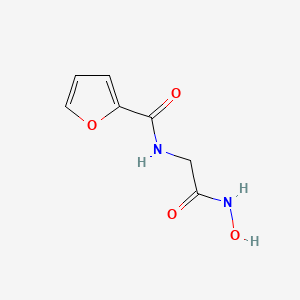
![4H-1-Benzopyran-4-one, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-](/img/structure/B15210684.png)
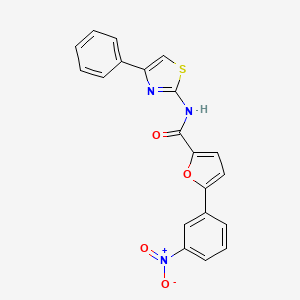
![Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)-](/img/structure/B15210708.png)
